molecular formula C10H12N2O B13231625 4-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one

4-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No.: B13231625
M. Wt: 176.21 g/mol
InChI Key: YMXKVIDETJRFHD-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one is an organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of an aminomethyl group attached to the tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available starting materials such as isoquinoline derivatives.

    Cyclization: The cyclization step involves the formation of the tetrahydroisoquinoline ring, which can be accomplished using catalytic hydrogenation or other cyclization techniques.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include quinoline derivatives, dihydroisoquinolines, and various substituted tetrahydroisoquinolines.

Scientific Research Applications

4-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one has found applications in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The compound may act as an enzyme inhibitor or receptor modulator, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: Similar in structure but with a benzoic acid core.

    4-(Aminomethyl)indole: Contains an indole core instead of a tetrahydroisoquinoline.

    4-Aminocoumarin derivatives: These compounds have a coumarin core and exhibit different biological activities.

Uniqueness

4-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one is unique due to its tetrahydroisoquinoline core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

4-(aminomethyl)-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C10H12N2O/c11-5-7-6-12-10(13)9-4-2-1-3-8(7)9/h1-4,7H,5-6,11H2,(H,12,13)

InChI Key

YMXKVIDETJRFHD-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2C(=O)N1)CN

Origin of Product

United States

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